2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
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Overview
Description
2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a complex organic compound that features a triazole ring, a pyrimidine ring, and fluorophenyl and methylsulfanyl substituents
Preparation Methods
The synthesis of 2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and methylsulfanyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, potentially altering the triazole or pyrimidine rings.
Substitution: Halogenation or other substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and strong acids or bases are often used in these reactions. Conditions may include elevated temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products: The major products depend on the specific reactions but can include various oxidized or substituted derivatives of the original compound.
Scientific Research Applications
2-(((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylsulfanyl groups can enhance binding affinity and specificity, while the triazole and pyrimidine rings can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
- 4-[(4-Fluorophenyl)sulfonyl]-5-(methylsulfanyl)-2-phenyl-1,3-oxazole
- 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 4-[(4-Fluorophenyl)-2-(4-methylsulfinyl)phenyl]-1H-imidazol-5-yl]pyridine
These compounds share structural similarities but differ in their specific substituents and ring systems, which can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVKHANHWOQDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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